molecular formula C21H17Cl2FN2OS B6516925 3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899933-09-6

3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B6516925
CAS RN: 899933-09-6
M. Wt: 435.3 g/mol
InChI Key: FZKFGWZZTYUUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, commonly referred to as 3,4-DCPF, is a heterocyclic compound with a unique structure and properties that make it a useful research tool in the fields of organic chemistry and biochemistry.

Scientific Research Applications

3,4-DCPF has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and material science. In organic synthesis, 3,4-DCPF can be used as a starting material for the synthesis of other compounds. In drug discovery, 3,4-DCPF can be used to identify potential drug candidates. In material science, 3,4-DCPF can be used to create novel materials with unique properties.

Mechanism of Action

The exact mechanism of action of 3,4-DCPF is not known, but it is believed to involve the interaction of the compound with certain enzymes or receptors in the body. It is thought that 3,4-DCPF binds to these enzymes or receptors, which leads to a change in their activity and, ultimately, the desired biochemical or physiological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-DCPF are not yet fully understood, but it has been shown to have anti-inflammatory and anti-tumor properties in animal models. In addition, 3,4-DCPF has been shown to have antioxidant and neuroprotective effects in cell cultures.

Advantages and Limitations for Lab Experiments

The use of 3,4-DCPF in lab experiments has several advantages, including its low cost, ease of synthesis, and versatility. In addition, 3,4-DCPF is relatively stable and has low toxicity, making it safe to handle in the lab. However, there are some limitations to its use in lab experiments, including its limited solubility and its potential to interfere with other compounds in the reaction.

Future Directions

The potential future directions for research on 3,4-DCPF include further investigation of its biochemical and physiological effects, as well as its potential applications in drug discovery. Additionally, research could be conducted to determine the exact mechanism of action of 3,4-DCPF and to develop more efficient methods of synthesis. Finally, research could be conducted to investigate the potential uses of 3,4-DCPF in material science and other fields.

Synthesis Methods

3,4-DCPF can be synthesized using a variety of methods, including the Wittig reaction and the Stille reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Stille reaction involves the reaction of an organostannane with an aryl halide to form a vinyl stannane. Both reactions are useful in the synthesis of 3,4-DCPF, and the choice of method will depend on the desired product and the availability of the necessary reagents.

properties

IUPAC Name

[2-(3,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN2OS/c22-16-9-6-14(12-17(16)23)18-20(28)26(21(25-18)10-2-1-3-11-21)19(27)13-4-7-15(24)8-5-13/h4-9,12H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKFGWZZTYUUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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